N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a triazolo[4,3-a]pyrazine core substituted with a phenoxy group at position 8 and a 3-oxo moiety.
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O5/c1-30-16-11-17(31-2)15(10-14(16)22)24-18(28)12-27-21(29)26-9-8-23-20(19(26)25-27)32-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKSGVPCKRIMPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Triazolopyrazine Core: : The synthesis begins with the preparation of the triazolopyrazine core. This can be achieved by reacting o-phenylenediamine with oxalic acid in the presence of hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride to yield 2,3-dichloroquinoxaline .
-
Introduction of the Phenoxy Group: This can be accomplished by reacting 2,3-dichloroquinoxaline with phenol in the presence of a base such as potassium carbonate to form 2-phenoxyquinoxaline .
-
Acetylation: : The final step involves the acetylation of the triazolopyrazine core. This can be achieved by reacting 2-phenoxyquinoxaline with acetic anhydride in the presence of a catalyst such as pyridine to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives .
-
Substitution: : The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives .
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit cell proliferation .
-
Biological Research: : It is used in studies investigating the mechanisms of apoptosis and cell signaling pathways .
-
Industrial Applications: : The compound’s unique structure makes it a candidate for the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves several molecular targets and pathways:
-
DNA Intercalation: : The compound intercalates into DNA, disrupting the DNA structure and inhibiting replication and transcription .
-
Apoptosis Induction: : It upregulates pro-apoptotic proteins such as BAX and caspase-3 and -9, while downregulating anti-apoptotic proteins like Bcl-2 .
-
Cell Signaling Pathways: : The compound affects various cell signaling pathways, leading to the inhibition of cell proliferation and induction of cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazolo-Pyrazine Cores
The triazolo[4,3-a]pyrazine scaffold is shared with several patented compounds, such as those in Example 284 and 285 (EP 3 532 474 B1). These derivatives exhibit substitutions at positions 2 and 4 of the benzamide ring, including trifluoropropoxy and tetrahydrotriazolopyridinyl groups. Compared to the target compound, these analogs show higher fluorine content, which may enhance metabolic stability but reduce solubility. The phenoxy substitution in the target compound could offer improved π-π stacking interactions in enzyme binding compared to aliphatic substituents .
Heterocyclic Acetamides with Chloro-Methoxyphenyl Groups
Compounds like N-(5-chloro-2-methoxyphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide (CAS 899759-80-9) share the chloro-methoxyphenyl acetamide backbone but replace the triazolo-pyrazine with a dihydropyrazine-thioether moiety. The thioether linkage in this analog may confer redox-modulating activity, whereas the target compound’s triazole ring could enhance hydrogen-bonding capacity. The absence of fluorine in the target compound might reduce toxicity risks compared to fluorinated derivatives .
Substituent Effects on Bioactivity
- Chloro and Methoxy Groups : The 5-chloro-2,4-dimethoxyphenyl group is critical for hydrophobic interactions and electron withdrawal, as seen in N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (Acta Crystallographica E, 2012), which inhibits PFOR enzymes via amide-anion interactions .
- Phenoxy vs. Aliphatic Substituents: Phenoxy groups (as in the target compound) generally improve binding to aromatic enzyme pockets compared to aliphatic chains, as observed in N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (a fungicide) .
Biological Activity
N-(5-chloro-2,4-dimethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties and other pharmacological effects based on recent studies.
Chemical Structure
The compound features a complex molecular structure characterized by:
- A chloro-substituted dimethoxyphenyl group.
- A triazolo-pyrazine moiety linked to an acetamide group.
The molecular formula is with an average molecular mass of approximately 396.84 g/mol.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound was evaluated against HeLa (cervical cancer), SMMC-7721 (human hepatoma), and K562 (leukemia) cell lines.
- IC50 Values : The compound exhibited significant anticancer activity with IC50 values ranging from 0.071 µM to 0.164 µM, demonstrating superior efficacy compared to standard chemotherapeutics like doxorubicin .
The mechanism underlying the anticancer activity involves:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through intrinsic pathways.
- Tyrosine Kinase Inhibition : Similar to other quinazoline derivatives, it may inhibit epidermal growth factor receptor (EGFR) signaling, which is pivotal in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The biological activity of this compound has been analyzed in the context of its structural components:
- Electron Donating Groups : Substitution patterns that include electron-donating groups (e.g., methoxy) enhance activity.
- Substituent Positioning : The positioning of chloro and methoxy groups significantly impacts potency; optimal configurations yield higher cytotoxicity .
Other Pharmacological Activities
In addition to its anticancer properties, the compound has shown promise in various other biological assays:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activities that warrant further investigation.
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial and antifungal activities in vitro.
Case Studies
A recent study evaluated the compound's efficacy in a xenograft model of human cancer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
